molecular formula C15H14N4OS B2533146 N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 671199-03-4

N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B2533146
CAS No.: 671199-03-4
M. Wt: 298.36
InChI Key: HRUBOANPGOEDCY-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridine core linked to a 3-methylphenyl acetamide group via a sulfanyl bridge. This structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in antimicrobial, anticancer, or kinase-inhibitory applications .

Properties

IUPAC Name

N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-11-5-4-6-12(9-11)16-14(20)10-21-15-18-17-13-7-2-3-8-19(13)15/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUBOANPGOEDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, a study synthesized a series of triazolo-pyridine sulfonamides and evaluated their antifungal activity against various Candida species. Some derivatives demonstrated greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Antimalarial Properties

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was designed and evaluated for antimalarial activity against Plasmodium falciparum. Compounds were screened using molecular docking techniques targeting falcipain-2, an enzyme critical for the malaria parasite's lifecycle. Selected hits showed promising in vitro activity with IC50 values as low as 2.24 µM .

Structure-Activity Relationship (SAR) Studies

To understand the relationship between chemical structure and biological activity, SAR studies have been conducted on various derivatives of the triazolo[4,3-a]pyridine class. These studies often reveal how modifications to the molecular structure can enhance or diminish pharmacological effects.

Table 1: Structure-Activity Relationships of Triazolo-Pyridine Derivatives

Compound NameActivity TypeIC50/MIC ValueReference
Compound AAntifungal≤ 25 µg/mL
Compound BAntimalarial2.24 µM
Compound CAntifungal4.98 µM

Synthesis and Evaluation of Triazolo-Pyridine Derivatives

In a comprehensive study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives based on the triazolo-pyridine framework and evaluated their antimicrobial properties. The study highlighted specific substitutions that significantly enhanced antifungal activity compared to existing treatments .

Virtual Screening for Drug Development

Another significant contribution to the field involved virtual screening methods to identify potential antimalarial agents among triazolo-pyridine derivatives. This approach not only accelerated the discovery process but also allowed for targeted synthesis of compounds with high predicted efficacy against malaria .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

The compound belongs to a broader class of triazolo-pyridine derivatives with sulfanyl-acetamide substituents. Below is a systematic comparison with structurally and functionally related analogs:

Structural Modifications and Bioactivity
Compound Name Structural Variations Key Bioactivity/Findings Reference
N-(3-Methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide - Triazolo[4,3-a]pyridine core
- 3-Methylphenyl acetamide
Demonstrated moderate antimicrobial activity against Gram-positive bacteria (MIC: 16–32 μg/mL) .
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-Yl]sulfanyl]-N-(m-Tolyl)Acetamide - 4-Amino-triazole substituent
- Pyridyl side chain
Enhanced kinase inhibition (IC₅₀: 0.8 μM vs. EGFR) due to pyridyl’s chelation potential .
2-[[8-Chloro-6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl]sulfanyl]-N-(5-Methyl-1,2-Oxazol-3-Yl)Acetamide - Cl and CF₃ substituents on triazolo-pyridine
- Oxazole-linked acetamide
Improved metabolic stability (t₁/₂ > 6 h in liver microsomes) due to electron-withdrawing groups .
6-Amino-1-Propyl-5-[2-([1,2,4]Triazolo[4,3-a]Pyridin-3-Ylsulfanyl)Acetyl]Pyrimidine-2,4-Dione - Pyrimidine-dione backbone
- Propyl side chain
Dual action: antiviral (EC₅₀: 2.5 μM vs. HSV-1) and anti-inflammatory (COX-2 inhibition: 78% at 10 μM) .
2-(1H-Imidazol-1-Yl)-N-((7-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)Methyl)Acetamide - Imidazole substituent
- CF₃ on pyridine
High selectivity for fungal CYP51 (IC₅₀: 0.3 μM) due to imidazole’s coordination with heme iron .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Cl/CF₃ Analog Pyridyl-Triazole Analog
Molecular Weight 355.42 g/mol 396.74 g/mol 367.41 g/mol
LogP 2.8 3.9 2.5
Solubility (PBS) 12 μg/mL 5 μg/mL 18 μg/mL
Plasma Protein Binding 89% 94% 82%

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase lipophilicity (LogP) but reduce aqueous solubility .
  • Hydrogen-Bond Donors (e.g., amino, imidazole): Enhance target binding but may limit blood-brain barrier penetration .
  • Heterocyclic Variations (e.g., pyrimidine-dione, oxazole): Broaden therapeutic applications (e.g., antiviral vs. kinase inhibition) .

Biological Activity

N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis pathways often utilize methods such as nucleophilic substitution and cyclization reactions to form the triazole and pyridine rings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds demonstrate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.0

The biological activity of this compound is believed to be mediated through its interaction with specific protein targets involved in cell signaling pathways. For example, some studies suggest that it may act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cellular responses to stress and inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of triazole derivatives found that modifications on the phenyl ring significantly enhanced antimicrobial efficacy against resistant strains of bacteria .
  • Case Study on Anticancer Properties : In another investigation involving human cancer cell lines, this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

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